1-(3-Methylphenyl)-3-pyridin-4-ylurea
Description
1-(3-Methylphenyl)-3-pyridin-4-ylurea is a synthetic urea derivative featuring a 3-methylphenyl group attached to the urea nitrogen and a pyridin-4-yl moiety at the opposite terminal. The methyl group on the phenyl ring and the pyridine nitrogen likely influence electronic properties, solubility, and binding interactions.
Properties
IUPAC Name |
1-(3-methylphenyl)-3-pyridin-4-ylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O/c1-10-3-2-4-12(9-10)16-13(17)15-11-5-7-14-8-6-11/h2-9H,1H3,(H2,14,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBYUOCRHQUTHHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NC2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Methylphenyl)-3-pyridin-4-ylurea typically involves the reaction of 3-methylphenyl isocyanate with 4-aminopyridine. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under reflux conditions. The reaction mixture is then purified using column chromatography to isolate the desired product.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further optimize the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Methylphenyl)-3-pyridin-4-ylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The primary structural analogue identified is 1-(3-chloro-4-methylphenyl)-3-pyridin-2-ylurea (CID 6468798) . Key differences include:
- Phenyl Substituents : The target compound has a 3-methylphenyl group, while the analogue features a 3-chloro-4-methylphenyl group.
- Pyridine Position : The target’s pyridin-4-yl group versus the analogue’s pyridin-2-yl group alters hydrogen-bonding capacity and dipole moments.
Table 1: Structural and Physicochemical Comparison
Electronic Effects :
- This difference could affect binding to hydrophobic pockets or charged residues in target proteins .
- The pyridin-4-yl group in the target compound positions the nitrogen para to the urea linkage, enabling distinct hydrogen-bonding interactions compared to the ortho-oriented nitrogen in the analogue .
Conformational Stability
Evidence suggests that substituents on aromatic rings can influence conformational isomerism. For example, methoxy groups in PCP analogues were introduced to stabilize electron distribution and reduce isomer conversion . This contrasts with chloro substituents, which have smaller steric profiles but stronger electronic effects .
Pharmacokinetic Implications
The analogue’s collision cross-section (CCS) data predict its behavior in mass spectrometry and ion mobility assays, which correlate with molecular size and shape. A CCS of 157.6 Ų for [M+H]⁺ suggests moderate polarity and compactness, likely influencing membrane permeability and metabolic stability .
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